5,7-Diethyl-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex heterocyclic compound characterized by its unique multi-cyclic structure containing multiple nitrogen and sulfur atoms. This compound belongs to the thiazole family and is known for its diverse biological activities. Thiazoles are often found in various biologically active compounds, making them significant in medicinal chemistry.
This compound can be classified as a tetraazatetracyclic compound due to its multiple nitrogen atoms and a sulfur atom integrated into its structure. Its molecular formula is , and it has a molecular weight of approximately 286.3952 g/mol. The compound is primarily used for research purposes in chemistry and biology.
The synthesis of 5,7-Diethyl-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene involves several steps that typically require advanced organic synthesis techniques. One common method includes:
The synthetic route may involve purification steps such as crystallization or chromatography to isolate the product effectively. The use of protecting groups may also be necessary to prevent unwanted reactions during the synthesis.
The molecular structure of 5,7-Diethyl-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene features a complex arrangement of rings and substituents:
CCc1nc2sc3c(c2c2n1c(CC)nn2)CCCC3
PAMDOAUASDEVQC-UHFFFAOYSA-N
5,7-Diethyl-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene can undergo various chemical reactions:
The specific products formed from these reactions depend on the reagents used and the reaction conditions (e.g., temperature, solvent). Careful optimization is required to achieve desired outcomes.
The mechanism of action for 5,7-Diethyl-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene involves interactions with various biological targets:
Research studies have indicated that compounds with similar structures exhibit significant biological activities; hence this compound's potential is under investigation.
The physical properties of 5,7-Diethyl-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 286.3952 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Stability | Stable under normal conditions |
5,7-Diethyl-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene has several applications in scientific research:
This compound's unique structural features contribute to its diverse applications across various fields of science and industry.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3